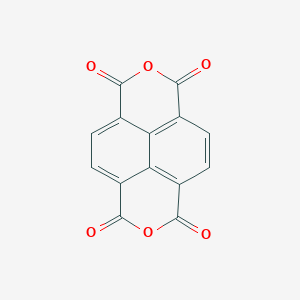
1,4,5,8-Naphthalenetetracarboxylic dianhydride
描述
Synthesis Analysis
The synthesis of 1,4,5,8-naphthalenetetracarboxylic dianhydride involves several chemical reactions, including the bromination process which can be efficiently carried out using dibromohydantoin under mild conditions to produce mono-, di-, and tetrabrominated products. These brominated compounds are versatile precursors for further chemical transformations, such as the synthesis of core-functionalized naphthalene diimides (Sasikumar, Suseela, & Govindaraju, 2013).
Molecular Structure Analysis
The molecular structure of 1,4,5,8-naphthalenetetracarboxylic dianhydride has been characterized through crystallographic studies, revealing significant interactions that contribute to its stability and reactivity. The compound forms a three-dimensional network through C-H...O interactions, linking each molecule to its neighbors and showcasing its potential for forming complex molecular assemblies (Blackburn, Fitzgerald, & Gerkin, 1997).
Chemical Reactions and Properties
1,4,5,8-Naphthalenetetracarboxylic dianhydride undergoes various chemical reactions, including hydrolysis and bromination, which are crucial for its application in polymer synthesis. The compound exhibits regioselective bromination, allowing for controlled synthesis of diimides and other derivatives. These reactions highlight the compound's versatility and its role as a building block in organic synthesis (Barros et al., 2006).
Physical Properties Analysis
The physical properties of 1,4,5,8-naphthalenetetracarboxylic dianhydride and its derivatives, such as polyimides, have been extensively studied. These materials exhibit high thermal stability, optical transparency, and mechanical strength, making them suitable for a wide range of applications in electronics and materials science. The glass transition temperatures and decomposition temperatures of these polymers are particularly noteworthy, indicating their suitability for high-performance applications (Hsiao, Yang, & Huang, 2004).
Chemical Properties Analysis
The chemical properties of 1,4,5,8-naphthalenetetracarboxylic dianhydride, such as its electron-accepting nature and reactivity towards nucleophilic substitution, are fundamental to its application in the synthesis of advanced materials. Its ability to form stable polyimides with high electron affinity and low dielectric constants underlines its importance in the field of organic electronics and solar cells (Kukhta et al., 2016).
科学研究应用
Application 1: Anode Material for Lithium Ion Batteries
- Summary of the Application : NTCDA grafted nickel phthalocyanine (TNTCDA-NiPc) was synthesized and used as an anode material for lithium ion batteries . This was done to solve the problems of high solubility in electrolytes, poor conductivity, and low active site utilization of organic electrode materials .
- Methods of Application or Experimental Procedures : The TNTCDA-NiPc was synthesized and used as an anode material for lithium ion batteries . The specific synthesis process and experimental procedures are not detailed in the source .
- Results or Outcomes : The initial discharge capacity of the TNTCDA-NiPc electrode is 859.8 mA h g 1 at 2 A g 1 current density, which is much higher than that of the NTCDA electrode (247.4 mA h g 1) . After 379 cycles, the discharge capacity of the TNTCDA-NiPc electrode is 1162.9 mA h g 1, and the capacity retention rate is 135.3%, which is 7 times that of the NTCDA electrode .
Application 2: Preparation of Novel Fluorescent Markers
- Summary of the Application : NTCDA is used as a reagent in the preparation of novel fluorescent markers for hypoxic cells of naphthalimides with two heterocyclic side chains for bioreductive binding .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application 3: Fuel Cells
- Summary of the Application : NTCDA can be used in the fabrication of fuel cells . Fuel cells are devices that convert chemical potential energy (energy stored in molecular bonds) into electrical energy .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application 4: Organic Photovoltaics (OPV)
- Summary of the Application : NTCDA can be used in the fabrication of organic photovoltaics (OPV) . OPVs are a type of solar cell that uses organic electronics–a branch of electronics that deals with conductive organic polymers or small organic molecules–for light absorption and charge transport .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application 5: Thin Film Transistors (OTFTs)
- Summary of the Application : NTCDA can be used in the fabrication of thin film transistors (OTFTs) . OTFTs are a type of transistor that uses an organic semiconductor in its construction .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application 6: Organic Electronics
- Summary of the Application : NTCDA is a tetrafunctional monomer that can be used as an electron transporting material in organic electronics . Organic electronics is a field of materials science concerning the design, synthesis, characterization, and application of organic molecules or polymers that show desirable electronic properties such as conductivity .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
安全和危害
NTCDA has several hazard statements: H315 - Causes skin irritation, H317 - May cause an allergic skin reaction, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
未来方向
The strategy of grafting small molecular active compounds into macrocyclic conjugated systems used in this work can provide new ideas for the development of high-performance organic electrode materials . This is particularly relevant in the context of increasing demand for energy storage equipment .
属性
IUPAC Name |
6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4O6/c15-11-5-1-2-6-10-8(14(18)20-12(6)16)4-3-7(9(5)10)13(17)19-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVNOVQHSGMMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=C1C(=O)OC4=O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052554 | |
| Record name | Naphthalenetetracarboxylic dianhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,5,8-Naphthalenetetracarboxylic dianhydride | |
CAS RN |
81-30-1 | |
| Record name | Naphthalenetetracarboxylic dianhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalenetetracarboxylic dianhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 81-30-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [2]Benzopyrano[6,5,4-def][2]benzopyran-1,3,6,8-tetrone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthalenetetracarboxylic dianhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1,8:4,5-tetracarboxylic dianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4,5,8-NAPHTHALENETETRACARBOXYLIC DIANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L56XQD1V6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




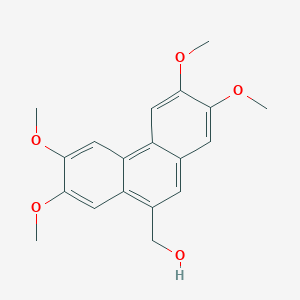

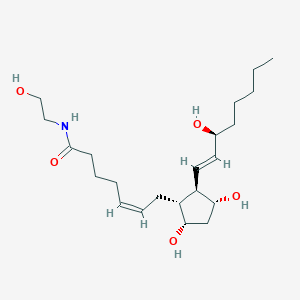


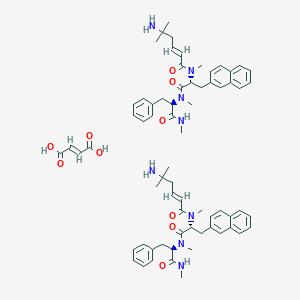


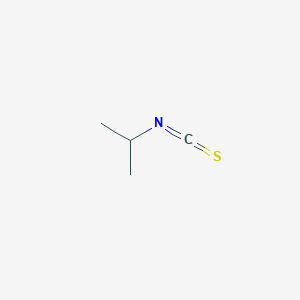
![5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B31461.png)

![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)
